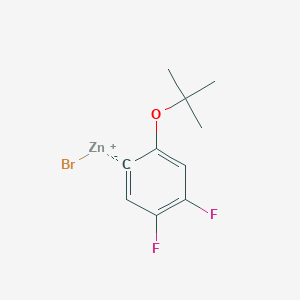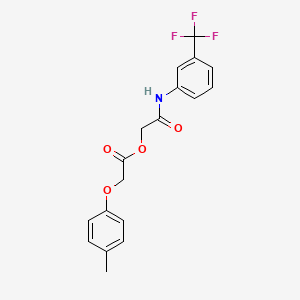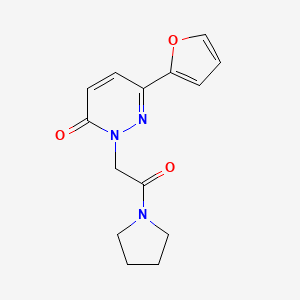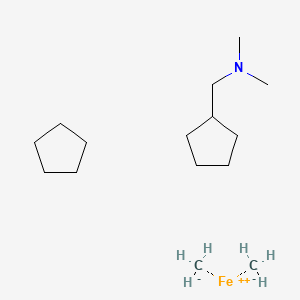
carbanide;cyclopentane;1-cyclopentyl-N,N-dimethylmethanamine;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylaminomethylferrocene is a derivative of ferrocene, characterized by the presence of a dimethylaminomethyl group attached to one of the cyclopentadienyl rings. This compound is known for its air-stable, dark-orange syrup appearance and its solubility in common organic solvents . The chemical formula for N,N-Dimethylaminomethylferrocene is C13H17FeN, and it has a molar mass of 243.13 g/mol .
Preparation Methods
N,N-Dimethylaminomethylferrocene can be synthesized through the reaction of ferrocene with formaldehyde and dimethylamine. The reaction proceeds as follows :
(C5H5)2Fe+CH2O+HN(CH3)2→(C5H5)Fe(C5H4CH2N(CH3)2)+H2O
In an industrial setting, the preparation involves heating ferrocene with bis(dimethylamino)methane and phosphoric acid in acetic acid under a nitrogen atmosphere. The reaction mixture is then cooled, and the product is extracted and purified .
Chemical Reactions Analysis
N,N-Dimethylaminomethylferrocene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, dimethylamine, and methyl iodide . The major products formed from these reactions are derivatives of N,N-Dimethylaminomethylferrocene, such as its methiodide form .
Scientific Research Applications
N,N-Dimethylaminomethylferrocene has several scientific research applications. It is used as a precursor in the preparation of iron oxide and magnesium-doped iron oxide films by atomic layer deposition . Additionally, it serves as an amine ligand in the synthesis of pentacarbonyl {[(dimethylamino)methyl]ferrocene}tungsten complex . The compound is also utilized in the development of ferrocene-containing redox sensors and diverse ligands .
Mechanism of Action
The mechanism of action of N,N-Dimethylaminomethylferrocene involves its role as a redox-active compound. It can participate in electron transfer processes, making it useful in the development of amperometric enzyme electrodes for glucose determination . The dimethylaminomethyl group enhances its solubility and reactivity, facilitating its interaction with various molecular targets and pathways.
Comparison with Similar Compounds
N,N-Dimethylaminomethylferrocene is unique due to its dimethylaminomethyl substituent, which imparts distinct chemical and physical properties. Similar compounds include:
- Ferrocenemethylamine
- N,N-Dimethylferrocenylmethylamine
- (Ferrocenylmethyl)dimethylamine
These compounds share structural similarities but differ in their substituents and specific applications.
Properties
Molecular Formula |
C15H33FeN |
|---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
carbanide;cyclopentane;1-cyclopentyl-N,N-dimethylmethanamine;iron(2+) |
InChI |
InChI=1S/C8H17N.C5H10.2CH3.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;;;/h8H,3-7H2,1-2H3;1-5H2;2*1H3;/q;;2*-1;+2 |
InChI Key |
QKZVQSUWTVDMBO-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CN(C)CC1CCCC1.C1CCCC1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B14870723.png)
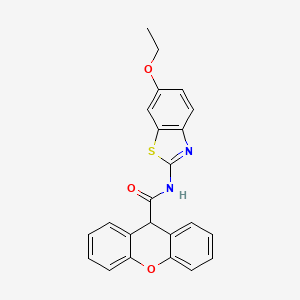
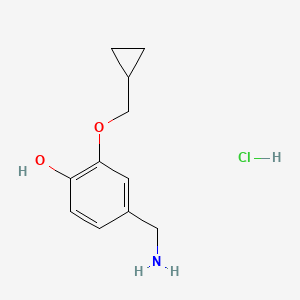
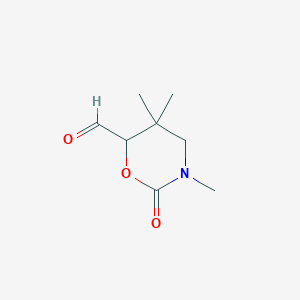
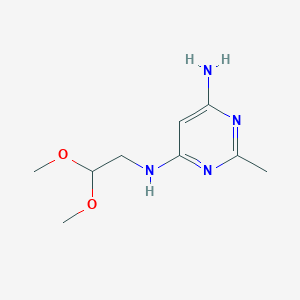

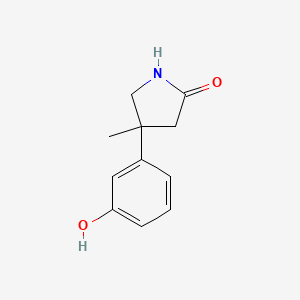
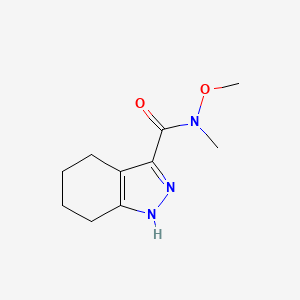
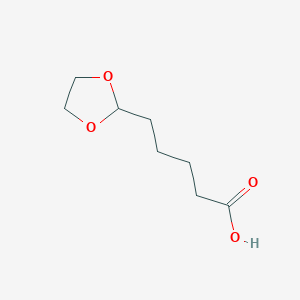
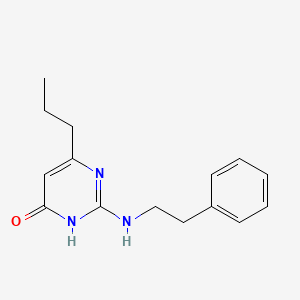
![1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B14870790.png)
